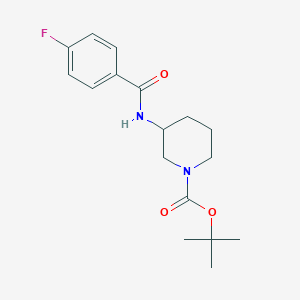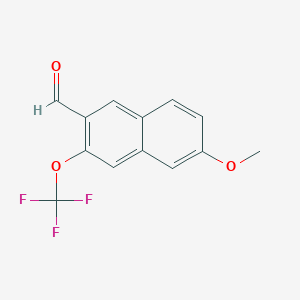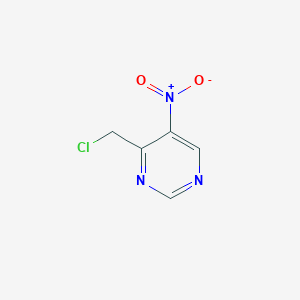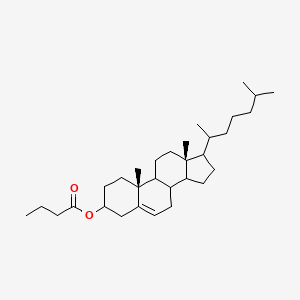
Butyric Acid Cholesterol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl n-butyrate can be synthesized through the esterification of cholesterol with butyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of cholesteryl n-butyrate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl n-butyrate undergoes various chemical reactions, including:
Oxidation: Cholesteryl n-butyrate can be oxidized to form cholesteryl butyrate hydroperoxide.
Reduction: Reduction of cholesteryl n-butyrate can yield cholesterol and butyric acid.
Substitution: The ester group in cholesteryl n-butyrate can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Cholesteryl butyrate hydroperoxide.
Reduction: Cholesterol and butyric acid.
Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: Utilized in the formulation of solid lipid nanoparticles for drug delivery systems.
Mechanism of Action
Cholesteryl n-butyrate exerts its effects through multiple mechanisms:
Anti-cancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.
Anti-inflammatory Activity: Cholesteryl n-butyrate reduces inflammation by inhibiting the adhesion and migration of polymorphonuclear cells to endothelial cells.
Comparison with Similar Compounds
Cholesteryl n-butyrate can be compared with other similar compounds such as:
Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of butyric acid. Cholesteryl acetate is less effective in inhibiting cancer cell proliferation compared to cholesteryl n-butyrate.
Cholesteryl oleate: An ester of cholesterol with oleic acid. Cholesteryl oleate is primarily studied for its role in lipid metabolism and cardiovascular diseases.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid.
Cholesteryl n-butyrate is unique in its ability to inhibit cancer cell proliferation and its potential use in drug delivery systems, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H52O2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22?,24?,25?,26?,27?,28?,30-,31+/m0/s1 |
InChI Key |
CKDZWMVGDHGMFR-IIPYNTGOSA-N |
Isomeric SMILES |
CCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


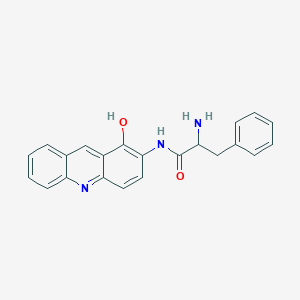
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
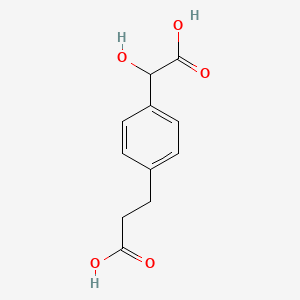
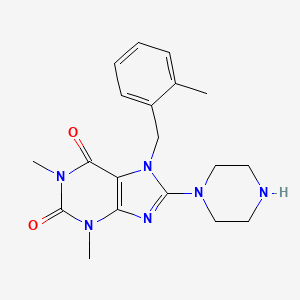
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)
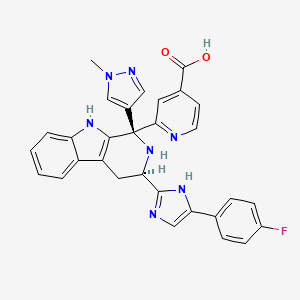
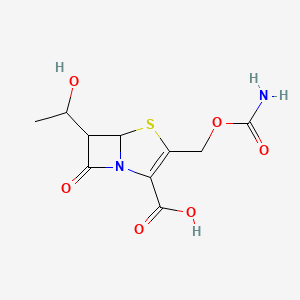
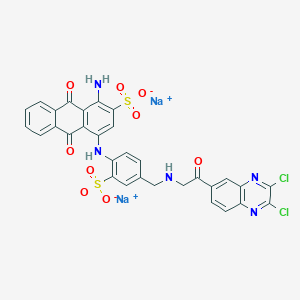
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
